An In-depth Technical Guide to the Synthesis of N-cyclopropyl-2-nitrobenzamide
An In-depth Technical Guide to the Synthesis of N-cyclopropyl-2-nitrobenzamide
Introduction
N-cyclopropyl-2-nitrobenzamide, with the chemical formula C₁₀H₁₀N₂O₃ and CAS number 88229-20-3, is a key intermediate in the synthesis of a variety of complex organic molecules.[1][2] The presence of the reactive cyclopropylamine and 2-nitrobenzoyl moieties makes it a versatile scaffold for the development of novel therapeutic agents. This guide will explore the primary synthetic routes to this compound, providing detailed experimental procedures and a discussion of the underlying chemical principles.
Synthetic Pathways: A Strategic Overview
The synthesis of N-cyclopropyl-2-nitrobenzamide can be approached through two primary strategies, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale of the reaction, and the specific requirements of the subsequent synthetic steps.
The two main routes are:
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Acylation of Cyclopropylamine with 2-Nitrobenzoyl Chloride: This is a direct and often high-yielding approach that involves the reaction of a pre-formed acyl chloride with cyclopropylamine.
-
Amide Coupling of 2-Nitrobenzoic Acid and Cyclopropylamine: This method utilizes a coupling agent to facilitate the formation of the amide bond directly from the carboxylic acid and amine, avoiding the need to isolate the often-sensitive acyl chloride.
This guide will provide a detailed exploration of both pathways, including the preparation of necessary intermediates.
Pathway 1: Acylation of Cyclopropylamine with 2-Nitrobenzoyl Chloride
This is a classic and robust method for amide bond formation. The overall reaction is depicted below:
Figure 1: Overall acylation reaction.
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
The necessary starting material, 2-nitrobenzoyl chloride, can be readily prepared from 2-nitrobenzoic acid by reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3]
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair on the oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion attacking the carbonyl carbon and eliminating sulfur dioxide and a chloride ion to form the acyl chloride.
Figure 2: Mechanism of 2-nitrobenzoyl chloride synthesis.
Experimental Protocol:
A mixture of 2-nitrobenzoic acid (5 g) and thionyl chloride (5 ml) is heated under reflux for 30 minutes.[3] After this time, the excess thionyl chloride is removed under reduced pressure.[3] To ensure complete removal, the residue can be dissolved in dry toluene (20 ml) and the solvent evaporated again.[3] This procedure is typically repeated to yield the crude 2-nitrobenzoyl chloride, which can be used in the next step without further purification.[3]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Nitrobenzoic Acid | 167.12 | 5 g | 0.03 |
| Thionyl Chloride | 118.97 | 5 ml | 0.069 |
Table 1: Reagents for the synthesis of 2-nitrobenzoyl chloride.
Step 2: Reaction of 2-Nitrobenzoyl Chloride with Cyclopropylamine
The crude 2-nitrobenzoyl chloride is then reacted with cyclopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
The 2-nitrobenzoyl chloride obtained in the previous step is dissolved in a suitable solvent such as methylene chloride (20 ml).[3] This solution is then added to a solution of cyclopropylamine (1.1 equivalents) and a tertiary amine base like triethylamine (1.1 equivalents) in methylene chloride (50 ml) at 0°C.[3] The reaction mixture is then typically washed with water, dried over a drying agent like magnesium sulfate, and the solvent is evaporated to yield the crude N-cyclopropyl-2-nitrobenzamide.[3] The crude product can then be purified by recrystallization or column chromatography.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Nitrobenzoyl Chloride | 185.56 | ~5.57 g (from previous step) | ~0.03 |
| Cyclopropylamine | 57.09 | ~1.88 g | ~0.033 |
| Triethylamine | 101.19 | ~3.34 g | ~0.033 |
Table 2: Reagents for the acylation of cyclopropylamine.
Pathway 2: Amide Coupling of 2-Nitrobenzoic Acid and Cyclopropylamine
This pathway offers a milder alternative to the acyl chloride method, as it avoids the use of harsh chlorinating agents. A variety of coupling reagents can be employed, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being a common and effective choice due to its water-soluble urea byproduct, which simplifies purification.[4][5]
Reaction Mechanism: The carboxylic acid first reacts with the coupling agent (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then susceptible to nucleophilic attack by the amine (cyclopropylamine), leading to the formation of the amide bond and a water-soluble urea derivative as a byproduct.[4][5] The use of additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) can further enhance the reaction rate and suppress side reactions.[4][6]
Figure 3: General mechanism of EDC-mediated amide coupling.
Experimental Protocol:
To a solution of 2-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added EDC (1.1-1.5 equivalents) and, optionally, an additive like HOBt (1.1-1.5 equivalents).[7] The mixture is stirred at room temperature for a short period to allow for the activation of the carboxylic acid. Cyclopropylamine (1.1 equivalents) is then added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove any unreacted amine and the urea byproduct, followed by a basic solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid. The organic layer is then dried and concentrated to afford the crude product, which can be purified as described previously.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 2-Nitrobenzoic Acid | 167.12 | 1 |
| Cyclopropylamine | 57.09 | 1.1 |
| EDC | 155.24 | 1.1 - 1.5 |
| HOBt (optional) | 135.12 | 1.1 - 1.5 |
Table 3: Reagents for EDC-mediated amide coupling.
Characterization of N-cyclopropyl-2-nitrobenzamide
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the molecule, confirming the presence of the cyclopropyl, benzoyl, and nitro groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the amide N-H and C=O stretching vibrations, as well as the N-O stretching of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (206.20 g/mol ).[1]
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety Considerations
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
2-Nitrobenzoic Acid and its derivatives: These compounds can be irritating to the skin, eyes, and respiratory system.[8][9]
-
Thionyl Chloride: This is a corrosive and lachrymatory substance that reacts violently with water.[3] It should be handled with extreme care.
-
2-Nitrobenzoyl Chloride: This is a corrosive material.[10]
-
Cyclopropylamine: This is a flammable liquid and can cause skin and eye irritation.[11]
-
EDC: While generally considered safe, it can be a skin and eye irritant.[4]
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis of N-cyclopropyl-2-nitrobenzamide can be effectively achieved through either the acylation of cyclopropylamine with 2-nitrobenzoyl chloride or the direct coupling of 2-nitrobenzoic acid with cyclopropylamine using a coupling agent. The choice of method will depend on the specific needs of the researcher and the available resources. This guide provides a solid foundation for the successful synthesis and handling of this important chemical intermediate, empowering researchers to utilize it in their drug discovery and development endeavors.
References
Sources
- 1. 88229-20-3 | N-Cyclopropyl-2-nitrobenzamide - AiFChem [aifchem.com]
- 2. 88229-20-3 Cas No. | N-Cyclopropyl-2-nitrobenzamide | Matrix Scientific [matrixscientific.com]
- 3. prepchem.com [prepchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdnisotopes.com [cdnisotopes.com]
